Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate
Overview
Description
“Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate” is an organic compound with the molecular formula C13H11ClN2O3 . It is an intermediate in the synthesis of Azoxystrobin, a strobilurin fungicide .
Synthesis Analysis
The synthesis of “this compound” involves several steps . The process begins with the activation of a base catalyst through calcining, grinding, and heating. Methyl 3,3-dimethoxy-2-(2-hydroxyphenyl)propionate is then substituted with 4,6-dichloropyrimidine in the presence of the activated catalyst. The product of this substitution reaction, methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3,3-dimethoxypropionate, is then dealcoholized to obtain the final product .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C13H11ClN2O3 .Chemical Reactions Analysis
“this compound” is an intermediate in the synthesis of Azoxystrobin . The specific chemical reactions involved in its formation and subsequent use in the synthesis of Azoxystrobin are not detailed in the search results.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 278.69 g/mol . Other physical and chemical properties such as density, boiling point, and refractive index are also provided .Scientific Research Applications
Synthesis and Antibacterial Activity
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate and similar compounds have been synthesized and evaluated for in vitro growth inhibitory activity against various microbes like E. coli, S. aureus, and Salmonella typhi para A. This demonstrates the compound's potential in developing new antibacterial agents (Desai et al., 2001).
Synthesis of Azoxystrobin
This compound has been used in the synthesis of azoxystrobin, a new fungicide. The process involves several chemical reactions, starting from 2-Hydroxyphenylacetic and leading to the formation of azoxystrobin, showcasing its role in agricultural chemical synthesis (Pi Hong-jun, 2007).
Fungicidal Activity
This compound derivatives have been synthesized and showed moderate fungicidal activity against Rhizoctonia solani, an important plant pathogen. This suggests its potential use in plant protection (Liu et al., 2014).
Antitumor Activity
Compounds synthesized from this chemical have exhibited potent anticancer activity. They have shown promising results against human cancer cell lines, indicating their potential in developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Safety and Hazards
“Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate” may cause an allergic skin reaction . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended. If skin irritation or rash occurs, medical advice or attention should be sought . Other hazard statements are provided .
Mechanism of Action
Target of Action
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate is primarily used as an intermediate in the synthesis of certain fungicides . The primary target of this compound is the fungi that are harmful to crops .
Mode of Action
It is known that the compound interacts with its target fungi, leading to their elimination
Biochemical Pathways
It is known that the compound plays a role in the synthesis of fungicides, which can disrupt the growth and reproduction of fungi .
Pharmacokinetics
As an intermediate in the synthesis of fungicides, its bioavailability would depend on the final compound’s properties .
Result of Action
The primary result of the action of this compound is the synthesis of fungicides that are effective against harmful fungi . These fungicides disrupt the growth and reproduction of fungi, protecting crops from damage.
Action Environment
The efficacy and stability of this compound, as well as the fungicides it helps synthesize, can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other chemicals . .
Biochemical Analysis
Biochemical Properties
Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. This compound interacts with various enzymes and proteins during its synthesis and subsequent biochemical reactions. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the oxidative metabolism of many xenobiotics . The interaction with these enzymes often leads to the formation of reactive intermediates that can further react with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . Additionally, this compound can modulate cell signaling pathways by interacting with receptors and other signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, the compound can lead to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. Additionally, this compound can bind to DNA and other nucleic acids, potentially affecting gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light, heat, or moisture . Over time, degradation products may form, which can have different biological activities compared to the parent compound. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as the upregulation of detoxification enzymes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on physiological functions. At higher doses, it can exhibit toxic effects, such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dose level must be reached before significant biological effects occur. Additionally, chronic exposure to high doses can lead to adverse effects, including organ damage and impaired metabolic functions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels. The compound can also interact with cofactors such as NADPH, which are essential for the enzymatic reactions involved in its metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. Additionally, binding to plasma proteins can affect its bioavailability and distribution within the body .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific cellular compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications . Localization to these organelles can influence its interactions with other biomolecules and its overall biological activity.
Properties
IUPAC Name |
methyl 2-[4-(6-chloropyrimidin-4-yl)oxyphenyl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-18-13(17)6-9-2-4-10(5-3-9)19-12-7-11(14)15-8-16-12/h2-5,7-8H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOZQBYSVAZWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)OC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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